(R)-(-)-citalopram
Overview
Description
®-Citalopram is a chiral compound and one of the enantiomers of citalopram, a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. The ®-enantiomer is less active compared to its counterpart, (S)-citalopram, which is the more pharmacologically active form. Citalopram is widely prescribed for the treatment of major depressive disorder and anxiety disorders.
Mechanism of Action
Target of Action
®-(-)-Citalopram, also known as ®-citalopram, primarily targets the serotonin transporter (SERT), which plays a crucial role in the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron . By inhibiting SERT, ®-citalopram increases the availability of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Mode of Action
®-(-)-Citalopram binds to the serotonin transporter, blocking the reuptake of serotonin . This action leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing serotoninergic neurotransmission .
Biochemical Pathways
The primary biochemical pathway affected by ®-(-)-citalopram is the serotoninergic pathway . By inhibiting the reuptake of serotonin, ®-(-)-citalopram indirectly influences various downstream effects related to mood regulation, sleep, appetite, and other physiological processes .
Pharmacokinetics
The pharmacokinetics of ®-(-)-citalopram involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, ®-(-)-citalopram is well absorbed and widely distributed throughout the body . It is metabolized primarily in the liver by the cytochrome P450 system, and the metabolites are excreted in urine . The compound’s bioavailability is affected by factors such as the individual’s metabolic rate, age, and overall health status .
Result of Action
At the molecular level, ®-(-)-citalopram’s action results in increased serotonin levels in the synaptic cleft . At the cellular level, this leads to enhanced serotoninergic neurotransmission, which can influence various physiological processes . Clinically, ®-(-)-citalopram is used for its antidepressant effects, which are thought to result from the enhanced serotoninergic neurotransmission .
Action Environment
The action, efficacy, and stability of ®-(-)-citalopram can be influenced by various environmental factors. For example, the presence of certain foods or other drugs can affect the absorption and metabolism of ®-(-)-citalopram . Additionally, factors such as pH levels and temperature can impact the stability of the compound . Understanding these factors is crucial for optimizing the therapeutic use of ®-(-)-citalopram .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-citalopram typically involves the resolution of racemic citalopram or the asymmetric synthesis starting from chiral precursors. One common method includes the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity. The reaction conditions often involve controlled temperatures and specific solvents to optimize the yield and purity of ®-citalopram.
Industrial Production Methods: Industrial production of ®-citalopram may involve large-scale resolution techniques such as chiral chromatography or crystallization. These methods are designed to separate the ®-enantiomer from the racemic mixture efficiently. The production process is optimized to ensure high purity and yield, meeting the stringent requirements for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: ®-Citalopram undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in ®-citalopram are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of ®-citalopram.
Scientific Research Applications
®-Citalopram has several scientific research applications, including:
Chemistry: Used as a reference compound in chiral chromatography and enantiomeric purity studies.
Biology: Studied for its interactions with serotonin transporters and its role in modulating serotonin levels.
Medicine: Investigated for its potential therapeutic effects and its pharmacokinetic properties compared to (S)-citalopram.
Industry: Utilized in the development of new SSRI drugs and in the study of chiral drug synthesis and resolution techniques.
Comparison with Similar Compounds
(S)-Citalopram: The more active enantiomer of citalopram with higher affinity for the serotonin transporter.
Escitalopram: The pure (S)-enantiomer of citalopram, marketed as a separate antidepressant with improved efficacy and fewer side effects.
Fluoxetine: Another SSRI with a similar mechanism of action but different chemical structure.
Sertraline: An SSRI with a different chemical structure but similar therapeutic effects.
Uniqueness: ®-Citalopram is unique in its lower pharmacological activity compared to (S)-citalopram. This distinction is important in the context of drug development and therapeutic applications, as the (S)-enantiomer is often preferred for its higher efficacy and better safety profile.
Properties
IUPAC Name |
(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEQXVZVJXJVFP-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317195 | |
Record name | (-)-Citalopram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49679166 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
128196-02-1 | |
Record name | (-)-Citalopram | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128196-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Citalopram, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128196021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Citalopram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CITALOPRAM, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TH2C9NJHL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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